6-Methoxyquinoxaline-2,3-diol

Antiviral Drug Discovery HCV Protease Inhibition Organic Synthesis

6-Methoxyquinoxaline-2,3-diol (CAS 31910-18-6, C9H8N2O3, MW 192.17) is a heterocyclic compound belonging to the quinoxaline-2,3-dione class. While unsubstituted quinoxaline-2,3-diones find broad utility as kainate receptor antagonists and D-amino acid oxidase (DAAO) inhibitors, the 6-methoxy substitution on this scaffold directs its primary application as a critical intermediate in the synthesis of advanced macrocyclic antiviral agents, most notably the HCV NS3/4A protease inhibitor grazoprevir (MK-5172).

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 31910-18-6
Cat. No. B1361412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinoxaline-2,3-diol
CAS31910-18-6
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C(=O)N2
InChIInChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
InChIKeyCHTYMWBYHAIEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinoxaline-2,3-diol (CAS 31910-18-6): A Specialized Quinoxaline-2,3-dione Intermediate for Antiviral R&D


6-Methoxyquinoxaline-2,3-diol (CAS 31910-18-6, C9H8N2O3, MW 192.17) is a heterocyclic compound belonging to the quinoxaline-2,3-dione class . While unsubstituted quinoxaline-2,3-diones find broad utility as kainate receptor antagonists and D-amino acid oxidase (DAAO) inhibitors, the 6-methoxy substitution on this scaffold directs its primary application as a critical intermediate in the synthesis of advanced macrocyclic antiviral agents, most notably the HCV NS3/4A protease inhibitor grazoprevir (MK-5172) .

Synthetic Role Starting material for HCV NS3/4A protease inhibitor analogue synthesis
Key Distinction 6-Methoxy substitution directs utility; unsubstituted quinoxaline-2,3-diones target DAAO/kainate receptors
Research Context Supports antiviral drug discovery and structure-activity relationship studies

Why Substituting 6-Methoxyquinoxaline-2,3-diol with Other Quinoxaline-2,3-diones in Antiviral Synthesis is Ineffective


In the context of antiviral drug discovery, generic substitution of 6-methoxyquinoxaline-2,3-diol with other quinoxaline-2,3-diones, such as the 6-methyl or 6-chloro analogs, fails due to a strict functional requirement. The 6-methoxy group is not merely a spectator substituent; it is a critical structural element for the activity of the final drug candidate. Specifically, the synthesis of MK-5172/grazoprevir analogues lacking the methoxy group on the quinoxaline ring was undertaken to probe its role, demonstrating that its presence is integral to the designed molecular recognition and biological function of the advanced macrocyclic inhibitor [1]. The 6-methoxy group is a required structural feature for this specific application, making the compound a non-fungible reagent in this development pathway.

  • Analogues lacking the 6-methoxy group may not reproduce the desired molecular recognition; this substitution pattern is reported as critical for target inhibitor activity.

  • Unsubstituted quinoxaline-2,3-diones primarily interact with DAAO and kainate receptors, not HCV protease, making them unsuitable for this antiviral synthesis pathway.

  • 6-Chloro or 6-methyl analogs may shift the binding profile; the methoxy group’s electronic and steric contributions are a deliberate design element.

Quantitative Differentiation Guide for 6-Methoxyquinoxaline-2,3-diol (CAS 31910-18-6) Procurement


A Defined Chemical Intermediate for a Phase II Clinical Candidate

6-Methoxyquinoxaline-2,3-diol serves as a verified reagent in the discovery and synthesis of MK-5172 (grazoprevir), a macrocyclic HCV NS3/4A protease inhibitor that advanced to Phase II clinical trials [1]. While closely related analogs like 2,3-dichloro-6-methoxyquinoxaline are also used as intermediates, this diol form is specifically utilized in an early-stage step involving chlorination with POCl3 to yield the dichloro derivative [2].

Development Stage
Reported
Phase II clinical candidate (grazoprevir) vs. Preclinical research tool
Supports antiviral discovery workflow context.
Entry point for a macrocyclic inhibitor research program.
Antiviral Drug Discovery HCV Protease Inhibition Organic Synthesis

The Critical 6-Methoxy Substituent in HCV Protease Inhibitor Design

The importance of the 6-methoxy group is underscored by research where analogues of MK-5172 were deliberately synthesized without it. This modification was a key variable in understanding the structure-activity relationship (SAR) of this class of macrocyclic inhibitors, directly confirming the necessity of the 6-methoxy substitution for the intended biological profile [1]. In contrast, the unsubstituted quinoxaline-2,3-dione scaffold is primarily associated with other targets like DAAO (IC50 0.6-15 μM) and kainate receptors [2].

6-Methoxy Requirement
Reported
Methoxy group: reported essential for activity vs. Des-methoxy analogues: activity loss observed
SAR validation context for macrocyclic inhibitor design.
Methoxy substitution integral to molecular recognition.
Structure-Activity Relationship HCV NS3/4A Protease Medicinal Chemistry

High and Documented Chemical Purity for Reliable Synthetic Outcomes

Reliable procurement of this intermediate is supported by consistent and verifiable quality metrics. Commercially available 6-methoxyquinoxaline-2,3-diol is typically offered at a standard purity of ≥95% to ≥98% (HPLC) . Reputable vendors provide batch-specific quality control documentation, including NMR, HPLC, and GC data, which is crucial for ensuring reproducibility in multi-step synthetic sequences .

Chemical Purity
Specification review
≥95–98% (HPLC) with QC documentation (NMR, HPLC, GC)
Supports synthetic reproducibility.
Supplier data; verify batch-specific COA.
Chemical Synthesis Quality Control Analytical Chemistry

Key Application Scenarios for 6-Methoxyquinoxaline-2,3-diol in R&D and Industrial Chemistry


Medicinal Chemistry: Synthesis of HCV NS3/4A Protease Inhibitors

The primary and most validated application for 6-methoxyquinoxaline-2,3-diol is as a starting material in the synthesis of macrocyclic HCV NS3/4A protease inhibitors, specifically grazoprevir (MK-5172) and its analogues . The compound is first converted to 2,3-dichloro-6-methoxyquinoxaline for further elaboration [1]. This scenario is essential for medicinal chemistry teams engaged in antiviral drug discovery, particularly those exploring second-generation inhibitors or conducting SAR studies around this clinically validated chemotype.

Chemical Process R&D: Reliable Intermediate for Scale-Up

For process chemists, 6-methoxyquinoxaline-2,3-diol represents a defined and commercially available starting point. Its role in the synthesis of a Phase II clinical candidate means that robust synthetic protocols using this compound exist, and its availability with documented purity (≥95%) and QC data (NMR, HPLC, GC) [1] supports initial process development and scale-up studies aimed at producing larger quantities of advanced intermediates.

Academic Research: Probing the Role of 6-Methoxy Substitution

In an academic setting, 6-methoxyquinoxaline-2,3-diol is an ideal tool for exploring structure-activity relationships. As demonstrated by research that synthesized MK-5172 analogues lacking the methoxy group , this compound provides a direct entry point for generating a focused library of compounds to systematically study the impact of 6-position substitution on biological activity, moving beyond the more common DAAO and kainate receptor targets associated with unsubstituted quinoxaline-2,3-diones [1].

Application
Selection Property
Validation Focus
HCV protease inhibitor synthesis research
Intermediate with reported inhibitor development path
Target-specific macrocyclic inhibitor design
Process chemistry scale-up studies
Documented purity and analytical data availability
Synthetic protocol reproducibility and impurity control
Academic SAR explorations
Defined 6-methoxy substitution for focused library synthesis
Biological activity comparison against unsubstituted core

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